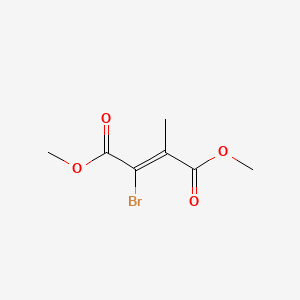

2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl (Z)-2-bromo-3-methylbut-2-enedioate is an organic compound characterized by its unique structure, which includes a bromine atom and a double bond in the (Z)-configuration

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (Z)-2-bromo-3-methylbut-2-enedioate typically involves the bromination of dimethyl 3-methylbut-2-enedioate. This reaction can be carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and ensure the selective formation of the (Z)-isomer.

Industrial Production Methods: On an industrial scale, the production of dimethyl (Z)-2-bromo-3-methylbut-2-enedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

化学反応の分析

Types of Reactions: Dimethyl (Z)-2-bromo-3-methylbut-2-enedioate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of substituted esters or amides.

Reduction: Formation of dimethyl 3-methylbut-2-enedioate or its alcohol derivative.

Oxidation: Formation of dimethyl 3-methylbut-2-enedioic acid.

科学的研究の応用

Scientific Research Applications

- Synthesis of Chemical Derivatives

- Biological Studies

- Polymer Chemistry

- Agricultural Chemistry

Data Tables

Case Studies

-

Skin Sensitization Study

- A study conducted on female CBA/J mice demonstrated that 2-bromo-3-methyl-2-butenedioic acid dimethyl ester caused significant skin sensitization at various concentrations. The estimated concentration needed to produce a three-fold increase in lymphocyte proliferation was determined to be three percent . This indicates its potential implications in safety assessments for cosmetic and pharmaceutical formulations.

-

Polymer Development

- In research focusing on biodegradable materials, modifications of this compound were tested to improve the mechanical properties of polyesters. The results showed enhanced tensile strength and degradation rates compared to conventional petrochemical-based polymers . This positions the compound as a valuable resource in developing sustainable materials.

-

Herbicide Efficacy

- A series of experiments evaluated the efficacy of derivatives of this compound as herbicides against common agricultural weeds. Results indicated that certain derivatives exhibited promising herbicidal activity with minimal phytotoxicity to crops, suggesting potential applications in sustainable agriculture .

作用機序

The mechanism of action of dimethyl (Z)-2-bromo-3-methylbut-2-enedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The double bond in the (Z)-configuration influences the compound’s reactivity and the stereochemistry of the products formed.

類似化合物との比較

Dimethyl (E)-2-bromo-3-methylbut-2-enedioate: The (E)-isomer with different stereochemistry.

Dimethyl 2-bromo-3-methylbutanoate: Lacks the double bond, leading to different reactivity.

Dimethyl 2-chloro-3-methylbut-2-enedioate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: Dimethyl (Z)-2-bromo-3-methylbut-2-enedioate is unique due to its (Z)-configuration, which affects its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound in stereoselective synthesis and other applications where specific isomeric forms are required.

生物活性

2-Butenedioic acid, 2-bromo-3-methyl-, dimethyl ester, (Z)-, also known as (Z)-2-Bromo-3-methyl-2-butenedioic acid, is a compound of interest due to its diverse biological activities and potential applications in pharmacology and toxicology. This article reviews the biological activity of this compound based on various studies, highlighting its effects on cellular mechanisms, toxicity profiles, and potential therapeutic uses.

- Molecular Formula : C₅H₅BrO₄

- Molecular Weight : 208.995 g/mol

- CAS Number : 23366-89-4

- Density : 2.0 ± 0.1 g/cm³

- Boiling Point : 359.9 ± 32.0 °C at 760 mmHg

- Flash Point : 171.5 ± 25.1 °C

Biological Activity Overview

The biological activity of (Z)-2-bromo-3-methyl-2-butenedioic acid has been investigated in various contexts, including its effects on cell signaling pathways, potential toxicity, and its role as a sensitizer.

1. Sensitization and Toxicity

A significant study assessed the skin sensitization potential of (Z)-2-bromo-3-methyl-2-butenedioic acid through the Local Lymph Node Assay (LLNA) in female CBA/J mice. The results indicated that the compound caused positive skin sensitizing reactions across all tested concentrations (0.03% to 3%). The stimulation index (SI) reached a value of 22.6 at the highest concentration, with an estimated effective concentration (EC3) value of 3%, categorizing it as a strong sensitizer .

In a series of toxicity studies conducted on B57BL/6 mice over various durations:

- A 28-day study revealed significant changes in the forestomach and spleen, with increased extramedullary hematopoiesis observed at all doses administered (50 to 400 mg/kg/day) .

- A longer-term study indicated kidney toxicity characterized by increased kidney weights and renal tubular damage in male rats treated with the compound .

2. Genotoxicity

The genotoxic potential of the compound has been evaluated through several assays:

- In vitro studies showed that while it was non-mutagenic in bacterial mutation assays, it exhibited positive results in clastogenicity assays with or without metabolic activation .

- An in vivo micronucleus assay produced negative results, indicating that while some effects were observed in vitro, the compound may not pose significant genotoxic risks under certain conditions .

3. Anti-infective Properties

Research into the anti-infective properties of (Z)-2-bromo-3-methyl-2-butenedioic acid suggests potential applications in combating various pathogens. The compound has been linked to mechanisms involving apoptosis and autophagy pathways, which are crucial for cellular responses to infections .

Case Studies and Research Findings

| Study | Methodology | Findings |

|---|---|---|

| Basketter et al., 2013 | LLNA | Positive skin sensitization; SI = 22.6; EC3 = 3% |

| US FDA, 2012 | Toxicity Study | Increased extramedullary hematopoiesis; renal toxicity in male rats |

| Genotoxicity Assays | Various In Vitro Tests | Positive clastogenicity; negative micronucleus assay |

特性

CAS番号 |

59123-42-1 |

|---|---|

分子式 |

C7H9BrO4 |

分子量 |

237.05 g/mol |

IUPAC名 |

dimethyl (Z)-2-bromo-3-methylbut-2-enedioate |

InChI |

InChI=1S/C7H9BrO4/c1-4(6(9)11-2)5(8)7(10)12-3/h1-3H3/b5-4- |

InChIキー |

XSEXNCNFSQLYCU-PLNGDYQASA-N |

異性体SMILES |

C/C(=C(\C(=O)OC)/Br)/C(=O)OC |

正規SMILES |

CC(=C(C(=O)OC)Br)C(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。